Product packaging for (2,6-Difluoro-3-iodophenyl)trimethylsilane(Cat. No.:CAS No. 746630-31-9)

(2,6-Difluoro-3-iodophenyl)trimethylsilane

Cat. No.: B6321445
CAS No.: 746630-31-9
M. Wt: 312.17 g/mol
InChI Key: AMFFEWXGBVPPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Difluoro-3-iodophenyl)trimethylsilane is a valuable organosilane and halogenated arene building block in organic synthesis and medicinal chemistry research. This compound integrates two key functional groups: an iodine atom on the aromatic ring and a hydrolytically sensitive trimethylsilyl group. The iodine moiety serves as an excellent handle for modern cross-coupling reactions, such as Suzuki or Stille couplings, enabling researchers to construct complex biaryl systems or introduce other functional groups . Concurrently, the trimethylsilyl group can act as a versatile precursor for other functionalities or as a protecting group, offering unique pathways for molecular diversification. Its structural motif, featuring a difluorinated phenyl ring, is of significant interest in the development of pharmaceuticals and agrochemicals, as fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability . The presence of fluorine and iodine on the same aromatic ring also makes it a potential precursor in the generation of aryne intermediates, a rapidly advancing area in the synthesis of complex haloarenes . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2ISi B6321445 (2,6-Difluoro-3-iodophenyl)trimethylsilane CAS No. 746630-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-iodophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2ISi/c1-13(2,3)9-6(10)4-5-7(12)8(9)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFFEWXGBVPPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of 2,6 Difluoro 3 Iodophenyl Trimethylsilane

Precursor Synthesis and Functionalization Pathways

The assembly of the target molecule hinges on the availability of appropriately functionalized precursors. The timing and order of the introduction of the iodine and trimethylsilyl (B98337) groups onto a 1,3-difluorobenzene (B1663923) framework are critical considerations for a successful synthesis.

A primary and logical precursor for the target compound is 2,6-difluoroiodobenzene (B82484). This intermediate already contains three of the required five substituents in the correct relative positions. A common method for its preparation begins with 1,3-difluorobenzene. guidechem.com The process involves a directed ortho-metalation, where an organolithium reagent, such as n-butyllithium, selectively removes a proton from the C-2 position, which is situated between the two fluorine atoms. The resulting aryllithium intermediate is then quenched with an iodine source to yield 2,6-difluoroiodobenzene. guidechem.com

The reaction is typically performed at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium reagent and prevent side reactions. guidechem.com

Table 1: Synthesis of 2,6-Difluoroiodobenzene from 1,3-Difluorobenzene guidechem.com

StepReagentSolventTemperatureDurationYield
1. Lithiationn-ButyllithiumTetrahydrofuran (THF)-78 °C10 min-
2. IodinationIodineTetrahydrofuran (THF)Room Temp.4 hours74%

An alternative, though less direct, pathway to related precursors involves starting from materials like 1,3,5-trichlorobenzene. researchgate.net Through a series of reactions including halogen exchange to introduce fluorine, followed by nitration and reduction, 2,6-difluoroaniline (B139000) can be prepared. researchgate.net This aniline (B41778) derivative could then potentially undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodine to form 2,6-difluoroiodobenzene.

With a 1,3-difluorobenzene core, there are two primary strategic pathways to introduce the iodine and trimethylsilyl groups to achieve the final (2,6-Difluoro-3-iodophenyl)trimethylsilane structure:

Iodination followed by Silylation: This route begins with the synthesis of 2,6-difluoroiodobenzene as described previously. guidechem.com The next crucial step is the regioselective introduction of the trimethylsilyl group at the C-3 position. This would require a second directed metalation reaction. The existing iodine atom and the C-2 fluorine atom would act as directing groups to facilitate lithiation at the C-3 position, which is ortho to the iodine. Subsequent reaction with a silicon electrophile like trimethylsilyl chloride would furnish the target molecule. The success of this step depends on the relative directing power of the iodine and fluorine atoms. uwindsor.caorganic-chemistry.org

Silylation followed by Iodination: In this alternative pathway, 1,3-difluorobenzene would first be converted to (2,6-difluorophenyl)trimethylsilane. This would likely proceed via a directed lithiation at the C-2 position, followed by quenching with trimethylsilyl chloride. The subsequent step would be the regioselective iodination of (2,6-difluorophenyl)trimethylsilane. The directing effects of the two fluorine atoms and the sterically bulky trimethylsilyl group would need to guide the incoming iodine electrophile to the C-3 position.

The challenge in both pathways is achieving high regioselectivity. nih.govorganic-chemistry.org The electronic and steric properties of the substituents already on the ring play a crucial role in directing the position of the next electrophilic attack or metalation. nih.gov

Methodologies for the Introduction of the Trimethylsilyl Group

The formation of the carbon-silicon bond is a key transformation in this synthesis. Several methodologies exist for this purpose, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a "directing metalation group" (DMG) on the benzene (B151609) ring. The DMG, which contains a heteroatom, coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.cawikipedia.org This coordination brings the base into proximity of the ortho-proton, leading to its selective removal and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile. wikipedia.org

In the context of synthesizing this compound from a 2,6-difluoroiodobenzene precursor, the iodine atom and the ortho-fluorine can act as directing groups. organic-chemistry.org The procedure would involve:

Coordination of the organolithium reagent to the iodine and/or fluorine atom on the 2,6-difluoroiodobenzene substrate.

Deprotonation at the C-3 position, which is ortho to the iodine, to form the 2,6-difluoro-3-lithioiodobenzene intermediate.

Quenching of this highly reactive intermediate with an electrophilic silicon source, typically trimethylsilyl chloride (Me₃SiCl), to install the trimethylsilyl group at the desired position.

This approach offers a direct and often high-yielding route, provided that the regioselectivity of the lithiation step can be effectively controlled. psu.edu

An increasingly important alternative to organolithium chemistry is transition-metal-catalyzed C-H silylation. nih.gov These methods avoid the use of strongly basic and often pyrophoric alkyllithium reagents, offering milder reaction conditions and greater tolerance for sensitive functional groups. nih.gov

The reaction typically involves a transition metal catalyst, such as palladium or iridium, which facilitates the cleavage of a C-H bond and the formation of a C-Si bond. nih.govescholarship.org For a substrate like 2,6-difluoroiodobenzene, the reaction could proceed via a P(III)-assisted C-H silylation mechanism. escholarship.orgescholarship.org In this type of reaction, a phosphine-based directing group can coordinate to the metal catalyst, guiding it to a specific C-H bond for activation and subsequent silylation. escholarship.org The regioselectivity is controlled by the coordination of the catalyst with the directing group. escholarship.org

Table 2: Examples of Transition-Metal Catalyzed Silylation Systems escholarship.org

CatalystLigand/Directing GroupSilicon SourceKey Feature
Pd(OAc)₂N-PtBu₂OrganosilaneHigh regioselectivity at C7 of indoles. escholarship.org
Iridium ComplexesBipyridine ligandsHSi(OR)₃β-selective C(sp³)-H silylation. acs.org
Nickel ComplexesIminopyridine-oxazolinePh₂SiH₂Asymmetric hydrosilylation of ketones. nih.gov

While these examples show the versatility of the approach on different substrates, the principles could be adapted for the C-H silylation of 2,6-difluoroiodobenzene, likely directed by one of the existing halogen substituents.

Hydrosilylation describes the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double (C=C) or triple (C≡C) bond. wikipedia.orglibretexts.org This reaction is a fundamental process in organosilicon chemistry and is typically catalyzed by transition metals, most notably platinum complexes. wikipedia.orgyoutube.com

The prevalent mechanism is the Chalk-Harrod mechanism, which involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The Si-H bond of the silane (B1218182) adds to the low-valent metal catalyst.

Insertion: The unsaturated substrate (e.g., an alkene) inserts into the metal-hydride or metal-silyl bond.

Reductive Elimination: The final product, an alkyl- or vinylsilane, is eliminated from the metal center, regenerating the catalyst. libretexts.org

While highly effective for functionalizing alkenes and alkynes, direct hydrosilylation is generally not a viable strategy for the silylation of an aromatic C-H or C-X (where X is a halogen) bond, as found in 2,6-difluoroiodobenzene. wikipedia.org The synthesis of aryl silanes like this compound relies on the methods described previously, such as directed lithiation or transition-metal-catalyzed C-H activation and cross-coupling reactions, rather than the addition of a Si-H bond across the aromatic ring itself. wikipedia.orgnih.gov

Strategies for the Introduction of the Iodo Substituent

The introduction of an iodine atom onto the 2,6-difluorophenyl scaffold, already bearing a trimethylsilyl group, can be accomplished through several distinct chemical approaches. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and reaction conditions.

Electrophilic Iodination Techniques

Direct iodination of (2,6-difluorophenyl)trimethylsilane represents a straightforward approach to the target molecule. This method relies on the generation of a potent electrophilic iodine species that can attack the electron-rich aromatic ring. The fluorine atoms are strongly deactivating, while the trimethylsilyl group is a weak activator and a bulky ortho-, para-director. The position of iodination will be directed to the 3-position, which is ortho to the trimethylsilyl group and meta to the fluorine atoms.

Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, or N-Iodosuccinimide (NIS) often activated by a strong acid. For instance, a mixture of iodine and a strong oxidizing agent like nitric acid or a combination of I₂ with HIO₃ in sulfuric acid can generate the highly electrophilic triiodine cation (I₃⁺) or other potent iodinating species capable of reacting with deactivated aromatic rings. organic-chemistry.org

A widely employed and milder alternative involves the use of N-Iodosuccinimide (NIS) in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or triflic acid (TfOH). mit.edu The acid protonates NIS, enhancing its electrophilicity and facilitating the iodination of even moderately deactivated aromatic systems.

Table 1: Representative Conditions for Electrophilic Iodination

Iodinating AgentCo-reagent/CatalystSolventTypical Temperature
I₂Nitric AcidAcetic AcidRoom Temperature to 80 °C
I₂Iodic Acid/Sulfuric AcidSulfuric Acid0 °C to Room Temperature
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Dichloromethane0 °C to Room Temperature
N-Iodosuccinimide (NIS)Triflic Acid (TfOH)Acetonitrile0 °C to Room Temperature

Halogen Exchange Reactions

An alternative strategy for the synthesis of this compound is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction for aryl halides. This method involves the conversion of a more readily available aryl bromide or chloride precursor, namely (2,6-difluoro-3-bromophenyl)trimethylsilane, into the desired aryl iodide.

This transformation is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a suitable ligand and an iodide salt like sodium iodide (NaI). organic-chemistry.orgmdma.chnih.gov The use of diamine ligands, such as N,N'-dimethylethylenediamine or (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, has been shown to significantly accelerate this reaction, allowing it to proceed under milder conditions and with a broader substrate scope. nih.govorganic-chemistry.orgnih.gov

The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) complex, followed by halide exchange with the iodide salt and subsequent reductive elimination to yield the aryl iodide and regenerate the catalyst. nih.gov

Table 2: Typical Conditions for Copper-Catalyzed Halogen Exchange

PrecursorCatalystLigandIodide SourceSolventTemperature
(2,6-Difluoro-3-bromophenyl)trimethylsilaneCuI (5 mol%)N,N'-Dimethylethylenediamine (10 mol%)NaI (2 equiv.)Dioxane110 °C
(2,6-Difluoro-3-bromophenyl)trimethylsilaneCuI (5 mol%)(±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine (10 mol%)NaI (2 equiv.)Dioxane110 °C

Iodination via Organometallic Intermediates

A powerful and highly regioselective method for the synthesis of this compound involves the use of an organometallic intermediate. This strategy, known as directed ortho-metalation (DoM), relies on the ability of a directing group to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. nih.gov

In the case of (2,6-difluorophenyl)trimethylsilane, the trimethylsilyl group can act as a directing group, although the fluorine atoms also strongly influence the acidity of the aromatic protons. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the 3-position, generating a lithiated intermediate. This aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound with high regioselectivity. quora.comquora.com

The success of this method hinges on the careful control of reaction conditions, particularly temperature, to prevent side reactions such as the formation of benzyne (B1209423) intermediates. libretexts.org

Table 3: General Protocol for Iodination via Ortho-Lithiation

StepReagentSolventTemperature
1. Lithiationn-Butyllithium or LDATetrahydrofuran (THF)-78 °C
2. QuenchingIodine (I₂)Tetrahydrofuran (THF)-78 °C to Room Temperature

Optimization and Mechanistic Investigations of Reaction Pathways

The efficiency and selectivity of the synthetic routes to this compound are governed by a complex interplay of factors. Understanding these allows for the optimization of reaction conditions and provides insights into the underlying reaction mechanisms.

Elucidation of Rate-Determining Steps in Sequential Functionalization

In directed ortho-metalation, the rate-determining step is typically the deprotonation of the aromatic C-H bond by the organolithium reagent. The acidity of the targeted proton, which is influenced by the inductive and resonance effects of the existing substituents (fluorine and trimethylsilyl), is a key factor.

Ligand and Catalyst Effects on Reaction Efficiency and Selectivity

In copper-catalyzed halogen exchange reactions, the choice of ligand is critical for both reaction efficiency and selectivity. Diamine ligands, by coordinating to the copper center, can increase the solubility and reactivity of the catalyst, facilitating the oxidative addition of the aryl bromide. nih.gov The structure of the ligand, including its bite angle and steric bulk, can influence the rate of the catalytic cycle and prevent the formation of undesired side products. The choice of solvent and the nature of the iodide salt also play a significant role, affecting the solubility of the reactants and the position of the equilibrium. nih.gov

In directed ortho-lithiation, the choice of the organolithium base and the presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly impact the reaction's efficiency and regioselectivity. TMEDA can break down the oligomeric structures of organolithium reagents, leading to more reactive monomeric species and enhancing the rate of deprotonation. The nature of the directing group itself is paramount in determining the site of lithiation. While the trimethylsilyl group is a known directing group, the strong inductive effect of the fluorine atoms will also heavily influence the regiochemical outcome of the deprotonation.

Solvent and Temperature Influence on Yield and Purity

Research into the synthesis of analogous aryltrimethylsilanes has demonstrated that the reaction conditions significantly impact the outcome. For instance, in the preparation of various 2-(trimethylsilyl)aryl compounds, reaction temperatures ranging from -78°C to ambient temperature are employed, often in ethereal solvents like diethyl ether or tetrahydrofuran (THF). nih.gov The selection of these conditions is not arbitrary and is based on the need to control the reactivity of the organolithium species generated in situ.

Low temperatures, typically around -78°C, are frequently utilized during the lithiation step to ensure the stability of the highly reactive aryllithium intermediate. This is particularly crucial for fluorinated aromatic compounds, where the electron-withdrawing nature of the fluorine atoms can influence the acidity of the aromatic protons and the stability of the resulting carbanion. Maintaining a low temperature minimizes the risk of side reactions, such as decomposition of the intermediate or undesired reactions with the solvent.

The choice of solvent also has a profound effect on the reaction. Aprotic ethereal solvents like THF and diethyl ether are commonly used due to their ability to solvate the lithium cation, which can influence the reactivity and regioselectivity of the lithiation. The solvent can also affect the rate of the reaction and the solubility of the reactants and intermediates.

The following table summarizes the typical reaction conditions and their anticipated effects on the synthesis of this compound, based on established procedures for similar compounds.

SolventTemperature (°C)ReagentsExpected Outcome on Yield and Purity
Tetrahydrofuran (THF)-78n-Butyllithium, ChlorotrimethylsilaneHigh Purity: Low temperature minimizes side reactions and ensures regioselective lithiation. Good Yield: THF effectively solvates the lithium intermediate, facilitating the reaction.
Diethyl Ether0 to Room Tempn-Butyllithium, ChlorotrimethylsilaneModerate Yield and Purity: Higher temperatures may lead to a faster reaction but can also increase the formation of impurities due to the reduced stability of the aryllithium intermediate. nih.gov
Hexane (B92381)/THF mixture-78 to Room Tempn-Butyllithium, ChlorotrimethylsilaneVariable Yield and Purity: The addition of a non-polar solvent like hexane can modulate the reactivity of the butyllithium, but precise control over the reaction temperature remains critical for achieving high purity.

Exploration of Chemical Reactivity and Transformation Mechanisms

Reactivity Governed by the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the most reactive site for many transformations of (2,6-Difluoro-3-iodophenyl)trimethylsilane. Its relatively low bond dissociation energy and susceptibility to oxidative addition by transition metals make it an ideal handle for introducing molecular complexity through various synthetic methodologies.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and the aryl iodide moiety of this compound serves as an excellent electrophilic partner in these transformations.

The success of cross-coupling reactions heavily relies on the choice of the catalyst system, which typically consists of a transition metal precursor and a supporting ligand.

Palladium Catalysts : Palladium complexes are the most widely used catalysts for these reactions. jsynthchem.com Precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. jsynthchem.comharvard.edursc.org

Ligands : The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. For reactions involving electron-rich aryl halides like this compound, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tri-o-tolylphosphine (B155546) (P(o-tol)₃). nih.govresearchgate.net In some cases, N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands. organic-chemistry.org For certain transformations, such as the Stille reaction, ligands like triphenylarsine (B46628) (AsPh₃) or tri(2-furyl)phosphine (B125338) have been utilized. msu.edu

Copper Co-catalysis : In Sonogashira couplings, a copper(I) salt, typically copper(I) iodide (CuI), is often used as a co-catalyst to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org However, copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling products. rsc.orgresearchgate.net Additives like lithium chloride (LiCl) can also be beneficial in Stille couplings. harvard.edu

The versatility of this compound is demonstrated by its successful participation in a range of cross-coupling reactions with diverse partners.

Suzuki-Miyaura Coupling : This reaction involves the coupling with organoboron reagents, such as boronic acids or their esters. jsynthchem.com It is widely favored due to the stability and low toxicity of the boron compounds. The reaction is tolerant of a wide variety of functional groups.

Stille Coupling : In this reaction, organostannanes (organotin compounds) are used as the nucleophilic partner. wikipedia.orgresearchgate.net Stille reactions are known for their tolerance of a broad range of functional groups, and both trimethylstannyl and tributylstannyl reagents are commonly used. msu.eduwikipedia.org A significant advantage is that organotin reagents are often stable to air and moisture. researchgate.net

Sonogashira Coupling : This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is a powerful method for the synthesis of arylalkynes. The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org

Negishi Coupling : This coupling utilizes organozinc reagents as the coupling partner. Nickel catalysts can sometimes be a viable alternative to palladium in Negishi couplings, especially with electron-rich aromatic systems. nih.gov

The following table summarizes the scope of these reactions with this compound.

Coupling Reaction Coupling Partner Type Typical Catalyst System Key Features & Limitations
Suzuki-MiyauraAryl/vinyl boronic acidsPd(OAc)₂, PdCl₂(PPh₃)₂, various phosphine ligandsMild conditions, low toxicity of reagents. jsynthchem.com
StilleOrganostannanes (e.g., R-SnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃High functional group tolerance; toxicity of tin reagents is a drawback. wikipedia.orgresearchgate.net
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂/CuI, amine baseEfficient for arylalkyne synthesis; copper can induce homocoupling. rsc.orgwikipedia.org
NegishiOrganozinc halidesPd₂(dba)₃/P(o-tol)₃, Ni(dppe)Cl₂High reactivity of organozinc reagents. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Quenching

The carbon-iodine bond can be readily converted into a carbon-metal bond through halogen-metal exchange. This transformation typically involves treatment with organolithium reagents (like n-butyllithium or tert-butyllithium) or Grignard reagents at low temperatures. nih.gov The resulting aryllithium or arylmagnesium species is a potent nucleophile and can be "quenched" by reacting with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the former position of the iodine atom. nih.gov

Electrophile Introduced Functional Group
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Aldehydes/KetonesSecondary/Tertiary alcohol (-CR(OH)R')
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Alkyl halidesAlkyl group (-R)
DisulfidesThiol group (-SR)

Radical Reactions Involving the Aryl Iodide

While less common than ionic pathways, the C-I bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting (2,6-difluoro-3-(trimethylsilyl)phenyl) radical can then participate in various radical-mediated processes, such as addition to alkenes or atom transfer reactions. This provides an alternative avenue for functionalization that is complementary to the more common transition-metal-catalyzed methods.

Directed ortho-Metalation Activated by the Iodine Moiety

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While strong directing groups like amides or methoxy (B1213986) groups are typical, halogens can also influence the regioselectivity of metalation. In the case of this compound, the iodine atom, in concert with the fluorine atoms, could potentially direct lithiation to the C4 position. However, the inherent reactivity of the C-I bond towards halogen-metal exchange often competes with or dominates over directed ortho-metalation, making the latter a less predictable pathway for this specific substrate.

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group attached to the aromatic ring is a key functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the aromatic ring, which in this case is rendered electron-deficient by the presence of two strongly electronegative fluorine atoms and an iodine atom.

Protodesilylation and Electrophilic Desilylation

Protodesilylation is a chemical reaction in which a carbon-silicon bond is cleaved by a proton source, replacing the silyl (B83357) group with a hydrogen atom. This reaction typically proceeds via an electrophilic aromatic substitution mechanism. For aryltrimethylsilanes, the ease of this reaction is highly dependent on the electronic properties of the aromatic ring. While there is a lack of specific studies on the protodesilylation of this compound, general principles suggest that the electron-withdrawing nature of the fluorine and iodine substituents would deactivate the ring towards electrophilic attack, making protodesilylation more challenging compared to electron-rich arylsilanes.

Electrophilic desilylation involves the replacement of the silyl group with another electrophile. The C-Si bond can be cleaved by various electrophiles, such as halogens or acyl chlorides, to introduce new functional groups at the position formerly occupied by the silyl group. The success of such reactions would again depend on the reaction conditions and the ability to overcome the deactivating effect of the existing substituents.

Table 1: General Conditions for Protodesilylation and Electrophilic Desilylation of Aryltrimethylsilanes

Reaction TypeReagent/ConditionsExpected Product from this compound
ProtodesilylationTrifluoroacetic acid (TFA) in an organic solvent1,3-Difluoro-2-iodobenzene
IododesilylationIodine monochloride (ICl)1,3-Difluoro-2,4-diiodobenzene
BromodesilylationBromine (Br₂)4-Bromo-1,3-difluoro-2-iodobenzene
AcylationAcyl chloride / Lewis acid1-(2,6-Difluoro-3-iodophenyl)ethan-1-one (example with acetyl chloride)

Palladium-Catalyzed Desilylative Cross-Coupling Reactions

The trimethylsilyl group can be utilized in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama or Hiyama-Denmark couplings. In these reactions, the C-Si bond is activated, typically by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to facilitate transmetalation to a palladium(II) center. This is followed by reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. researchgate.net

For this compound, desilylative cross-coupling presents an interesting case. The molecule already possesses an iodo group, which is a very common coupling partner in palladium catalysis. Therefore, selective reaction at the C-Si bond would require careful optimization of reaction conditions to favor its activation over the oxidative addition of the C-I bond. Alternatively, the silyl group could be used in a sequential cross-coupling strategy. It is worth noting that some cross-coupling reactions of aryl(trialkyl)silanes can proceed even without a fluoride activator, particularly with electron-accepting aryl silanes. researchgate.net

Table 2: Potential Palladium-Catalyzed Desilylative Cross-Coupling Reactions

Coupling PartnerCatalyst/ActivatorPotential Product
Aryl bromidePd catalyst (e.g., Pd(OAc)₂/phosphine ligand), TBAF2,6-Difluoro-3-iodo-1,1'-biphenyl derivative
Vinyl bromidePd catalyst, TBAF1-(2,6-Difluoro-3-iodophenyl)ethene derivative
Alkynyl halidePd/Cu catalyst, TBAF1-(2,6-Difluoro-3-iodophenyl)alkyne derivative

Silyl Migration and Rearrangement Studies

Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bonds in this compound are generally strong and unreactive. However, the presence of two fluorine atoms on the aromatic ring significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyfluoroaromatic compounds. researchgate.netnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.orglibretexts.orgyoutube.com Subsequent elimination of a leaving group, in this case, a fluoride ion, restores the aromaticity.

In this compound, the two fluorine atoms activate the ring for SNAr. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. Given the substitution pattern, a nucleophile could potentially replace one of the fluorine atoms. The iodine atom could also act as a leaving group, although fluoride is generally a better leaving group in SNAr reactions on highly electron-deficient rings. youtube.com

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes, leading to a diverse range of functionalized products. These include oxygen-based nucleophiles (alkoxides, phenoxides), nitrogen-based nucleophiles (amines, azides), and sulfur-based nucleophiles (thiolates). tum.delibretexts.orgnih.gov The regioselectivity of the substitution would be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile TypeExample NucleophilePotential Product (assuming substitution of a fluorine atom)
Oxygen Nucleophiles Sodium methoxide (B1231860) (NaOMe)(2-Fluoro-6-methoxy-3-iodophenyl)trimethylsilane
Sodium phenoxide (NaOPh)(2-Fluoro-3-iodo-6-phenoxyphenyl)trimethylsilane
Nitrogen Nucleophiles Ammonia (NH₃)(2-Amino-6-fluoro-3-iodophenyl)trimethylsilane
Piperidine(2-Fluoro-3-iodo-6-(piperidin-1-yl)phenyl)trimethylsilane
Sodium azide (B81097) (NaN₃)(2-Azido-6-fluoro-3-iodophenyl)trimethylsilane
Sulfur Nucleophiles Sodium thiomethoxide (NaSMe)(2-Fluoro-3-iodo-6-(methylthio)phenyl)trimethylsilane
Sodium thiophenoxide (NaSPh)(2-Fluoro-3-iodo-6-(phenylthio)phenyl)trimethylsilane

Transition-Metal Catalyzed C-F Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, the presence of multiple fluorine atoms and other functional groups in this compound can facilitate this process under transition-metal catalysis. The activation of C-F bonds is a topic of considerable research interest, with various methods being developed to achieve this transformation. nih.govbaranlab.org

Transition-metal complexes, particularly those of nickel, palladium, and platinum, are known to mediate C-F bond activation. york.ac.uk The reactivity of these metals can differ significantly. For instance, nickel complexes have been shown to be particularly effective for C-F bond activation, while platinum is often more selective for C-H bond activation. york.ac.uk In the context of this compound, a transition metal could insert into one of the C-F bonds, leading to an organometallic intermediate that can then undergo further functionalization. This process is often preceded by the reaction of a more labile group, such as the C-I bond.

The general mechanism for transition-metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com In the case of this compound, the initial oxidative addition would likely occur at the weaker C-I bond. Subsequent C-F activation would require more forcing conditions or specialized catalytic systems.

Illustrative data on the bond dissociation energies (BDEs) of related halobenzenes highlights the challenge of C-F activation compared to other carbon-halogen bonds.

Bond Bond Dissociation Energy (kcal/mol)
C-F ~123
C-Cl ~96
C-Br ~81
C-I ~65
This table presents generalized bond dissociation energies for aryl halides to illustrate the relative bond strengths.

Influence of Fluorine Atoms on Aromaticity and Electron Density

The two fluorine atoms in this compound exert a profound influence on the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Synergistic Effects of Multiple Functionalities on Chemical Transformations

The concurrent presence of trimethylsilyl, iodo, and fluoro groups on the same aromatic ring gives rise to complex and potentially synergistic reactivity. The differential reactivity of these groups allows for selective transformations, opening avenues for the construction of complex molecular architectures.

Orthogonal Reactivity of Silicon, Iodine, and Fluorine

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The C-I, C-Si, and C-F bonds each have distinct chemical properties that allow them to be addressed selectively.

C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds and is readily activated in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net This provides a reliable handle for the introduction of a wide variety of substituents at the 3-position.

C-Si Bond: The trimethylsilyl group can participate in a range of transformations. For instance, it can be converted to a hydroxyl group (Fleming-Tamao oxidation) or a halogen. It is also a key precursor for the generation of benzynes. The fluoride-induced generation of arynes from 2-(trimethylsilyl)aryl triflates is a well-established method. nih.gov In this compound, the trimethylsilyl group is ortho to a fluorine atom, which could influence its reactivity in aryne formation.

C-F Bond: As previously discussed, the C-F bonds are the most inert. Their activation typically requires harsher reaction conditions or specialized catalysts and often occurs after the more reactive sites have been functionalized. nih.govnih.gov

This hierarchy of reactivity allows for a stepwise functionalization of the molecule, where each functional group can be manipulated with a high degree of control.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The substitution pattern of this compound dictates the regioselectivity of its reactions. For instance, in a metal-halogen exchange reaction, the iodine atom would be the primary site of reaction. In a potential electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile, although the deactivated nature of the ring makes such reactions challenging.

Chemoselectivity is paramount when dealing with multiple reactive sites. In a palladium-catalyzed cross-coupling reaction with an organoboron reagent (Suzuki coupling), for example, the reaction would be expected to occur exclusively at the C-I bond, leaving the C-F and C-Si bonds intact under standard conditions.

The following table illustrates the expected chemoselective outcomes for common cross-coupling reactions:

Reaction Type Coupling Partner Expected Site of Reaction
Suzuki Coupling Ar-B(OH)₂ C-I
Sonogashira Coupling R-C≡C-H C-I
Heck Coupling Alkene C-I
Buchwald-Hartwig Amination R₂NH C-I
This table predicts the chemoselective outcomes based on the known reactivity of aryl halides in cross-coupling reactions.

Cascade Reactions Involving Multiple Reactive Centers

The unique arrangement of functional groups in this compound provides the potential for designing cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reactions result from the functionality formed in the previous step.

For example, an initial cross-coupling reaction at the C-I bond could introduce a substituent that then directs or participates in a subsequent transformation involving one of the C-F bonds or the trimethylsilyl group. Another possibility is the generation of a benzyne (B1209423) intermediate from the trimethylsilyl group and an ortho-fluorine. This highly reactive intermediate could then be trapped intramolecularly by a suitably positioned group, leading to the rapid construction of complex polycyclic systems. While specific examples of cascade reactions starting from this compound are not documented, the principles of cascade reactions in related systems suggest that such transformations are feasible. dntb.gov.ua

Applications As a Synthetic Building Block and Reagent

Utility in the Synthesis of Complex Fluorinated Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds for a wide range of applications.

Fluorinated motifs are prevalent in numerous pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The 2,6-difluorophenyl group, in particular, is a key structural component in various bioactive molecules. For instance, the 2,6-difluorobenzamide (B103285) scaffold is a well-studied inhibitor of the FtsZ protein, a target for new antibacterial agents. harvard.edu Research has been conducted on 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as potential Gram-negative FtsZ inhibitors. harvard.edu

Furthermore, complex molecules for applications such as positron emission tomography (PET) imaging agents for cancer diagnosis have been synthesized using 2,6-difluorobenzoic acid as a starting material. google.com In the agrochemical sector, fluorinated compounds are crucial for the development of modern pesticides. ccspublishing.org.cnnih.gov The synthesis of some fluorinated 1-aryl-tetrahydrocyclopentapyrazoles has resulted in compounds with significant insecticidal activity. nih.gov While direct synthesis from (2,6-Difluoro-3-iodophenyl)trimethylsilane is not explicitly detailed in these examples, the 2,6-difluorophenyl core is a common feature, highlighting the potential of this building block in the synthesis of analogous complex structures.

The presence of the iodine atom in this compound allows for the introduction of various functional groups through cross-coupling reactions, while the trimethylsilyl (B98337) group can be used to modulate reactivity or participate in further transformations. This dual reactivity makes it a highly adaptable precursor for the synthesis of advanced pharmaceutical and agrochemical candidates.

Fluorinated compounds are also at the forefront of materials science, with applications in liquid crystals, polymers, and organic electronics. The introduction of fluorine atoms into the molecular structure of these materials can influence properties such as thermal stability, mesophase behavior, and electronic characteristics.

Laterally difluoro-substituted liquid crystals based on a three-aromatic core have been synthesized and studied, demonstrating the impact of fluorine on mesomorphic behavior. biointerfaceresearch.com The synthesis of liquid crystals containing a 1,3-dioxane (B1201747) structure has also been explored, with fluorine substitution playing a key role in their properties. rsc.org Research into 4,6-diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions further underscores the importance of fluorinated building blocks in this field. beilstein-journals.org

In polymer chemistry, fluorinated monomers are used to create high-performance polymers with desirable properties. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which can be generated from a 2,6-difluorophenyllithium precursor, has been used in the synthesis of sulfonated aromatic polymers for proton-exchange membranes in fuel cells. researchgate.net Polythiophene derivatives with trifluoromethylphenyl groups have also been investigated for their interaction with synthetic stimulants, showcasing the role of fluorinated polymers in sensor applications. mdpi.com The structure of this compound, with its reactive sites, makes it a promising candidate for incorporation into novel polymers and liquid crystals with tailored properties.

Development of Novel Organometallic Reagents from this compound

The iodo and trimethylsilyl groups on this compound serve as versatile handles for the generation of a variety of organometallic reagents. These intermediates can then be used in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organolithium and Grignard (organomagnesium) reagents are powerful tools in organic synthesis. The iodine atom of this compound is susceptible to lithium-halogen exchange, a common method for the preparation of aryllithium species. This reaction typically involves treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures. princeton.edu The resulting (2,6-difluoro-3-trimethylsilylphenyl)lithium can then be reacted with a wide range of electrophiles.

Similarly, a Grignard reagent can be prepared by reacting this compound with magnesium metal. gelest.comyoutube.comunp.edu.ar The formation of Grignard reagents is a fundamental transformation in organic chemistry, providing access to nucleophilic carbon species that can participate in reactions with aldehydes, ketones, esters, and other electrophiles. youtube.com

Table 1: Generation of Lithium and Magnesium Intermediates

Reagent Type General Reaction Typical Conditions
Organolithium Ar-I + R-Li → Ar-Li + R-I Alkyllithium (e.g., n-BuLi), low temperature (e.g., -78 °C), inert solvent (e.g., THF, diethyl ether)

This compound is also a valuable precursor for the synthesis of other important organometallic reagents, such as organoboronates, organostannanes, and organozinc compounds. These reagents are widely used in palladium-catalyzed cross-coupling reactions.

Organoboronates: Arylboronic acids and their esters (boronates) are key partners in the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.nettcichemicals.com An arylboronate can be prepared from this compound, typically via an intermediate lithium or Grignard reagent, which is then quenched with a borate (B1201080) ester like trimethyl borate or triisopropyl borate, followed by acidic workup.

Organostannanes: Organostannanes, or organotin compounds, are used in the Stille cross-coupling reaction. organic-chemistry.orgwikipedia.orglibretexts.org These can be synthesized by reacting the corresponding organolithium or Grignard reagent with a trialkyltin halide, such as trimethyltin (B158744) chloride or tributyltin chloride. The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

Organozinc Reagents: Organozinc reagents are employed in the Negishi cross-coupling reaction. They can be prepared from the corresponding aryl iodide through oxidative addition of zinc metal or by transmetalation from an organolithium or Grignard reagent.

Table 2: Formation of Boronates, Stannanes, and Zinc Reagents

Reagent Type Common Synthetic Route Key Application
Organoboronate Reaction of Ar-Li or Ar-MgX with a borate ester Suzuki-Miyaura Coupling
Organostannane Reaction of Ar-Li or Ar-MgX with a trialkyltin halide Stille Coupling

Use in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is crucial for advancing chemical synthesis. The unique electronic and steric properties of the 2,6-difluorophenyl motif make it an attractive component in ligand design. The fluorine atoms can influence the electronic properties of a metal center in a catalyst complex, potentially enhancing its reactivity and selectivity.

For example, a silver(I) complex featuring a 2′,6′-difluoro-2,3′-bipyridine ligand has been synthesized and characterized, demonstrating the use of difluorinated bipyridines in coordination chemistry. nih.gov While this specific ligand was not synthesized from this compound, the latter could serve as a starting point for similar multidentate ligands through cross-coupling reactions at the iodine position. The trimethylsilyl group could also be exploited in the synthesis of more complex ligand architectures, for instance, through aryne generation. nih.gov The ability to tune the steric and electronic properties of ligands by incorporating moieties like the one present in this compound is a key strategy in the rational design of new and improved catalysts.

Precursor for Fluorinated Phosphine (B1218219) Ligands

While direct experimental evidence for the synthesis of fluorinated phosphine ligands from this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a plausible synthetic pathway. The carbon-iodine bond provides a reactive handle for the introduction of a phosphine moiety.

A general and established method for the synthesis of arylphosphines involves the reaction of an aryl halide with a phosphine source, often in the presence of a metal catalyst. In a hypothetical scenario, this compound could be reacted with a secondary phosphine (e.g., diphenylphosphine) or a silylphosphine (e.g., trimethylsilyl-diphenylphosphine) under palladium or nickel catalysis. The trimethylsilyl group could potentially be retained or cleaved during the reaction or in a subsequent step, depending on the reaction conditions and the desired final ligand structure. The resulting fluorinated phosphine ligand would possess a unique electronic profile due to the presence of the ortho-fluorine atoms, which could influence the catalytic activity of its metal complexes.

Support for Heterogeneous Catalysts

The application of this compound as a direct support for heterogeneous catalysts is not a primary area of its reported use. However, its derivatives could be anchored to solid supports to create functionalized materials for catalysis.

For instance, the iodo- or trimethylsilyl- functionality could be exploited for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. The remaining functional groups could then be further modified to introduce catalytically active sites. This approach would allow for the preparation of heterogeneous catalysts with well-defined active centers, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

Contributions to Method Development in Organic Synthesis

The unique combination of functional groups in this compound has the potential to contribute to the development of novel synthetic methods, particularly in the areas of protecting group strategies and the formation of challenging chemical bonds.

Introduction of New Protecting Group Strategies

The trimethylsilyl (TMS) group is a well-established protecting group for various functionalities, most notably alcohols. wikipedia.orgharvard.edutcichemicals.comgelest.com In the context of this compound, the TMS group can be considered a masked hydroxyl group. The C-Si bond can be cleaved under specific conditions, often using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, to reveal a phenol. wikipedia.org

The presence of the ortho-fluorine and iodine atoms could influence the stability and reactivity of the TMS group, potentially leading to new selective deprotection strategies. The electron-withdrawing nature of the fluorine atoms might affect the ease of C-Si bond cleavage. This modulation of reactivity could be exploited in complex multi-step syntheses where differential protection and deprotection of multiple silyl (B83357) ethers are required.

Facilitation of Challenging Bond Formations

The arylsilane moiety in this compound can participate in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. While the carbon-iodine bond is the more conventional site for such reactions, the carbon-silicon bond can also be activated under specific catalytic conditions.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The iodine atom in this compound makes it a suitable partner for Suzuki-Miyaura coupling reactions with boronic acids or esters. libretexts.org This reaction would enable the formation of a new carbon-carbon bond at the 3-position of the difluorophenyl ring.

Sonogashira Coupling: Similarly, the iodo-group can readily participate in Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes, to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orglibretexts.org The trimethylsilyl group on the aromatic ring can be compatible with these reaction conditions.

Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, is another viable method for forming a carbon-carbon bond at the position of the iodine atom. organic-chemistry.orgwikipedia.orglibretexts.org

The trimethylsilyl group can also play a role in directing ortho-metalation reactions, allowing for functionalization at the position adjacent to the silicon atom. This directed metalation can be a powerful tool for the regioselective introduction of various electrophiles, further expanding the synthetic utility of this compound.

Computational and Theoretical Studies of 2,6 Difluoro 3 Iodophenyl Trimethylsilane

Electronic Structure Analysis and Bonding Characteristics

The electronic nature of the benzene (B151609) ring is significantly perturbed by the presence of two electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electropositive trimethylsilyl (B98337) group. Understanding the distribution of electrons and the nature of the chemical bonds is crucial for predicting the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For (2,6-Difluoro-3-iodophenyl)trimethylsilane, DFT calculations would be instrumental in elucidating its electronic landscape.

The introduction of any substituent onto a benzene ring generally leads to a decrease in its aromaticity due to the disruption of the symmetric π-electron system. researchgate.net In the case of this compound, the combined effect of the fluorine, iodine, and trimethylsilyl groups would lead to a distortion of the ring's geometry and a non-uniform electron distribution. bohrium.com

Table 1: Representative DFT-Calculated Aromaticity Indices for Substituted Benzenes

CompoundSubstituent(s)NICS(0) (ppm)NICS(1) (ppm)
Benzene--9.7-10.2
Fluorobenzene-F-8.9-9.5
Chlorobenzene-Cl-8.5-9.1
Toluene-CH₃-9.5-10.0

Note: The values in this table are illustrative and represent typical trends observed in DFT calculations of substituted benzenes. Specific values for this compound would require dedicated computational studies.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from DFT calculations into a more intuitive chemical picture of bonding. It allows for the examination of charge distribution, hybridization, and donor-acceptor interactions between orbitals.

For this compound, NBO analysis would provide detailed insights into the nature of the key substituent bonds:

C-F Bonds: The carbon-fluorine bonds are expected to be highly polarized towards the fluorine atoms due to fluorine's high electronegativity. NBO analysis would quantify the natural charges on the carbon and fluorine atoms, confirming this polarization. It would also reveal the hybridization of the carbon and fluorine orbitals involved in the bond, which would be predominantly sp² for carbon and sp³ for fluorine.

C-I Bond: The carbon-iodine bond is less polar than the C-F bond but is highly polarizable. NBO analysis would show a smaller charge separation compared to the C-F bond. The analysis could also reveal hyperconjugative interactions between the C-I bond orbitals and the aromatic ring's π-system.

C-Si Bond: The carbon-silicon bond is of particular interest. Silicon is more electropositive than carbon, leading to a polarization of the bond towards the carbon atom. NBO analysis would quantify the natural charges, highlighting this effect. Furthermore, it would elucidate the nature of the σ(C-Si) bond and investigate potential interactions with the adjacent π-system of the benzene ring. Theoretical studies on similar arylsilanes have explored the nature of the Si-C bond and its susceptibility to cleavage. researchgate.netnih.gov

Table 2: Expected Trends in NBO Analysis for Key Bonds in this compound

BondExpected Natural Charge on CarbonExpected Natural Charge on Substituent AtomExpected Polarization
C-FPositiveNegativeHigh
C-ISlightly PositiveSlightly NegativeModerate
C-SiNegativePositiveModerate

Note: This table presents expected qualitative trends. Quantitative values would be obtained from specific NBO calculations on the molecule.

The electrostatic potential (ESP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a clear picture of the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative fluorine atoms and to a lesser extent, the iodine atom. These areas would be susceptible to electrophilic attack. The π-face of the aromatic ring, while influenced by the substituents, would also exhibit some negative potential.

Positive Potential (Blue/Green): Regions of low electron density, expected around the hydrogen atoms of the trimethylsilyl group and potentially on the iodine atom due to the "sigma-hole" phenomenon, where a region of positive potential can exist along the extension of a covalent bond to a halogen.

Neutral Regions (Green): The hydrocarbon-like trimethylsilyl group would exhibit relatively neutral potential.

The ESP map would provide a comprehensive visual representation of the electronic effects of the various substituents on the molecule's surface.

Conformational Analysis and Steric Effects

The geometry of this compound is heavily influenced by the steric bulk of the substituents, particularly the iodine atom and the trimethylsilyl group. Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule and the energy barriers to rotation around single bonds.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. schoolwires.netnih.gov By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecule's geometry at each step, a profile of energy versus that parameter can be generated. acs.orgresearchgate.netresearchgate.net

For this compound, a key conformational degree of freedom is the rotation of the trimethylsilyl group around the C-Si bond. A PES scan of the C(aryl)-C(aryl)-Si-C(methyl) dihedral angle would reveal the rotational energy barrier. Due to the steric hindrance from the ortho-fluorine atom, this rotation is expected to be hindered, leading to distinct energy minima and maxima on the PES. The most stable conformer would likely position the methyl groups of the trimethylsilyl moiety to minimize steric clash with the ortho-fluorine.

Table 3: Hypothetical Potential Energy Surface Scan Data for Trimethylsilyl Group Rotation

Dihedral Angle (degrees)Relative Energy (kcal/mol)
02.5
301.0
600.0
901.2
1202.8
1501.5
1800.5

Note: This data is hypothetical and serves to illustrate the expected outcome of a PES scan. Actual values would be derived from quantum chemical calculations.

Steric Hindrance: The presence of bulky groups in ortho positions can force other groups out of the plane of the aromatic ring to alleviate steric strain. numberanalytics.com In this compound, the two fluorine atoms flanking the C-Si bond and the iodine atom adjacent to a fluorine create a crowded environment. This steric crowding will likely influence the bond angles and dihedral angles involving the substituents. The trimethylsilyl group, being bulky, will adopt a conformation that minimizes its interaction with the adjacent fluorine atom.

Electronic Effects: While steric effects are often dominant in determining conformation, electronic interactions such as dipole-dipole interactions and hyperconjugation can also play a role. The highly polar C-F bonds will create local dipoles that may influence the preferred orientation of the trimethylsilyl group.

The interplay of these steric and electronic factors results in a complex conformational landscape. Computational studies are essential to unravel these interactions and predict the most stable and populated conformations of this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for unraveling the intricate details of reaction mechanisms. For a molecule like this compound, which can participate in various transformations such as cross-coupling, desilylation, or further aromatic substitution, computational methods can map out the energetic landscape of potential reaction pathways.

Transition State Characterization for Key Transformations

The core of understanding a chemical reaction lies in identifying its transition state (TS)—the highest energy point on the reaction coordinate. Computational methods allow for the precise location and characterization of these fleeting structures. For this compound, key transformations would likely involve the C-I or C-Si bonds.

For instance, in a palladium-catalyzed cross-coupling reaction (a common application for aryl iodides), DFT calculations can model the elementary steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-I bond to a palladium(0) complex is often the rate-determining step. Computational chemists can model this process to determine the structure of the transition state and its associated activation energy. This involves calculating the geometry where the C-I bond is partially broken and the new C-Pd and Pd-I bonds are partially formed.

Similarly, reactions involving the trimethylsilyl group, such as protodesilylation or the Hiyama coupling, can be studied. The mechanism for base-promoted cleavage of the C-Si bond in related aryltrimethylsilanes has been investigated, showing that it can proceed through a hypervalent silicon intermediate. nih.govlsu.edu Computational modeling would characterize the transition state for the nucleophilic attack on the silicon atom, providing insight into the stability of the pentacoordinate silicon species formed.

Prediction of Reactivity and Selectivity Profiles

Computational models are adept at predicting the reactivity and selectivity of complex molecules. scienceopen.com For this compound, a key question is the relative reactivity of the C-I and C-Si bonds under various conditions. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, affecting the reactivity of the other substituents.

DFT calculations can quantify the strength of the C-I and C-Si bonds through bond dissociation energy (BDE) calculations. Furthermore, analysis of the molecule's electrostatic potential (ESP) map can reveal sites susceptible to nucleophilic or electrophilic attack. The iodine atom, being a good leaving group, makes the ipso-carbon an electrophilic site, prime for cross-coupling reactions. scholaris.cathieme-connect.de The trimethylsilyl group can also be a site for electrophilic substitution or can be cleaved under nucleophilic conditions, often promoted by fluoride (B91410) ions. nih.gov

In cases of competing reaction pathways, such as C-H functionalization versus C-I or C-Si bond cleavage, computational methods can predict the likely outcome by comparing the activation barriers for each pathway. chemrxiv.orgrsc.org This predictive power is crucial for designing efficient and selective synthetic routes. For example, a study on the C-H functionalization of iodobenzene (B50100) highlighted how computational insights could guide the development of catalytic systems to achieve otherwise difficult transformations. chemrxiv.org

Solvent Effects on Reaction Energetics

The choice of solvent can dramatically alter the rate and outcome of a reaction. Computational models, particularly those using Polarizable Continuum Models (PCM), can simulate the influence of the solvent on the energies of reactants, intermediates, transition states, and products. libretexts.org

For reactions involving ionic intermediates or transition states, polar solvents can offer significant stabilization, thereby lowering the activation energy. libretexts.org For example, in a potential SNAr (Nucleophilic Aromatic Substitution) reaction where a nucleophile displaces a fluoride ion (less likely than iodine but possible), a polar protic or aprotic solvent would stabilize the charged Meisenheimer complex intermediate. Computational studies can quantify this stabilization. Similarly, the efficiency of base-promoted silane (B1218182) cleavage can be highly dependent on the solvent's ability to solvate the ions involved. nih.govnih.gov

The table below illustrates how different solvent models could be applied to study a hypothetical reaction of this compound.

Computational TaskRelevant Solvent PropertyComputational ModelExpected Influence on this compound Reactions
Modeling SNAr Polarity, Hydrogen BondingPCM, Explicit Solvent MoleculesPolar protic solvents stabilize charged intermediates, lowering reaction barriers.
Modeling Pd-Catalyzed Coupling Polarity, Coordinating AbilityPCM, SMD (Solvation Model based on Density)Solvent polarity affects the stability of charged catalytic species and intermediates.
Modeling Fluoride-Promoted Desilylation Ion SolvationPCM, COSMO (Conductor-like Screening Model)Polar aprotic solvents (e.g., DMSO, DMF) effectively solvate the cation of the fluoride salt, increasing the "nakedness" and reactivity of the fluoride anion. libretexts.org

Spectroscopic Property Prediction (excluding basic identification data)

Beyond reaction mechanisms, computational methods can predict spectroscopic properties with high accuracy, offering a way to connect theoretical structures with experimental observations and gain deeper mechanistic insights. arxiv.orgarxiv.org

Computational Vibrational Spectroscopy Analysis (Raman, IR) for Mechanistic Insights

Vibrational spectroscopy (Infrared and Raman) is sensitive to molecular structure and bonding. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared to experimental spectra. This is particularly useful for identifying transient species or for understanding how intermolecular interactions, like hydrogen bonding, affect a molecule. nih.govarxiv.org

For this compound, specific vibrational modes are associated with the C-F, C-I, and C-Si bonds. By monitoring the shifts in these frequencies during a reaction (computationally or experimentally), one can gain insight into the reaction's progress. For example, upon oxidative addition of the C-I bond to a metal center, the C-I stretching frequency would disappear and new frequencies corresponding to the metal-carbon and metal-iodine bonds would appear. Computational analysis can predict these changes, aiding in the interpretation of in-situ spectroscopic monitoring of a reaction.

Prediction of Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netresearchgate.net The analysis provides information on the energies of electronic transitions, the orbitals involved (e.g., HOMO to LUMO), and their intensities.

The UV-Vis spectrum of this compound would be characterized by π→π* transitions within the aromatic ring. The substituents (F, I, Si(CH₃)₃) would modulate the energies of these transitions. TD-DFT calculations can pinpoint how each substituent perturbs the molecular orbitals of the parent benzene ring. beilstein-journals.org For instance, the heavy iodine atom can influence excited states through spin-orbit coupling, which can facilitate intersystem crossing to triplet states.

The table below outlines a hypothetical TD-DFT analysis for the compound, illustrating the type of data that would be generated.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S₀ → S₁2850.08HOMO → LUMOπ→π
S₀ → S₂2500.15HOMO-1 → LUMOπ→π
S₀ → S₃2180.62HOMO → LUMO+1π→π*

Such calculations are invaluable for understanding the photophysical properties of the molecule and for interpreting changes observed in the UV-Vis spectrum during chemical transformations, where the formation of new species or complexes would lead to a new spectral signature. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Pathways for Functionalization

The carbon-iodine and carbon-silicon bonds in (2,6-Difluoro-3-iodophenyl)trimethylsilane are prime targets for catalytic functionalization. While palladium-catalyzed cross-coupling reactions are a staple in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with aryl halides and organosilanes, dedicated studies on this specific substrate are lacking. nih.govlookchem.commdpi.orgsigmaaldrich.com Future work could explore a range of catalytic systems to selectively activate and transform this molecule.

Research in this area could investigate:

Selective Cross-Coupling Reactions: Developing palladium, nickel, or copper-catalyzed protocols for the selective coupling at either the C-I or C-Si bond. This would allow for a stepwise introduction of different functional groups.

Directed C-H Functionalization: The fluorine atoms may act as directing groups for transition-metal-catalyzed C-H activation at the adjacent positions, offering a direct route to more complex substituted aromatic compounds.

Aryne Formation: The 2-(trimethylsilyl)aryl halide motif is a well-known precursor for the generation of arynes under fluoride-induced conditions. nih.gov Investigating the generation of 3,5-difluorobenzyne from this precursor could open up new avenues for cycloaddition and nucleophilic addition reactions.

Integration into Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. beilstein-journals.orgmit.edunih.govresearchgate.net The application of flow chemistry to the synthesis and functionalization of fluorinated compounds is a growing field. researchgate.netrsc.org Future research could focus on integrating this compound into continuous flow systems.

Potential areas of exploration include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, which could improve yield and safety.

In-line Functionalization: Designing multi-step flow systems where the compound is generated and then immediately used in subsequent functionalization reactions, such as cross-coupling or aryne formation, without isolation of intermediates. mit.edunih.gov This approach can be particularly beneficial when dealing with reactive or unstable intermediates. researchgate.net

Development of Asymmetric Transformations Incorporating the Core Structure

The introduction of chirality is crucial in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov Asymmetric transformations involving the (2,6-Difluoro-3-iodophenyl) core could lead to valuable chiral building blocks. beilstein-journals.orgnih.govacs.org

Future research could be directed towards:

Asymmetric Cross-Coupling: Utilizing chiral ligands in transition metal-catalyzed cross-coupling reactions to generate atropisomers or products with new stereocenters.

Enantioselective Addition to Arynes: The trapping of the corresponding aryne with chiral nucleophiles or in the presence of a chiral catalyst could provide access to a range of enantioenriched products.

Catalytic Asymmetric Synthesis of Derivatives: Developing catalytic methods for the enantioselective synthesis of derivatives, for example, through the asymmetric addition of organometallic reagents to a functional group introduced onto the aromatic ring. nih.gov

Design of Next-Generation Fluorinated Organosilane Building Blocks

Fluorinated building blocks are highly sought after in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. beilstein-journals.orgrsc.orgnih.gov this compound can serve as a platform for the synthesis of more complex and highly functionalized fluorinated organosilanes.

This could involve:

Derivatization to Novel Reagents: Transforming the iodo and silyl (B83357) groups into other functionalities to create a library of novel, trifunctional fluorinated building blocks.

Synthesis of Polyfluorinated Aromatic Systems: Using this compound as a starting point for the synthesis of more elaborately fluorinated aromatic and heteroaromatic systems.

Incorporation into Complex Scaffolds: Developing synthetic routes to incorporate the 2,6-difluoro-3-iodophenyl motif into larger, more complex molecular architectures of interest in drug discovery and materials science. nih.gov

Applications in Advanced Materials Science and Engineering (excluding specific properties)

Organosilanes and fluorinated aromatics are key components in a variety of advanced materials. While specific properties would need to be investigated, the structural motifs present in this compound suggest its potential utility in this field.

Future research could explore its role in the synthesis of:

Polymers and Oligomers: The difunctional nature of the molecule (after potential conversion of the iodo and silyl groups) could allow for its use as a monomer in the synthesis of novel fluorinated polymers. For instance, polysilylureas can be formed from the reaction of diisocyanates with triorganosilylamines, and subsequently converted to polyureas. google.com

Organic Electronics: Fluorinated aromatic compounds are often used in organic electronics. This building block could be incorporated into organic semiconductors or dielectrics.

Functional Coatings: Organosilanes are widely used to create functional surfaces with specific properties. nano-care.com Derivatives of this compound could be used to prepare specialized coatings, for example, by leveraging the properties of both the fluorinated aryl group and the silane (B1218182) moiety for surface modification. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (2,6-Difluoro-3-iodophenyl)trimethylsilane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and silylation steps. A plausible route is:

Iodination : Introduce iodine at the meta position of 2,6-difluorophenyl precursors using iodinating agents like N-iodosuccinimide (NIS) under acidic conditions.

Silylation : React the iodinated intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to install the trimethylsilane group.

Q. Key Considerations :

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for silylation due to their inertness .
  • Temperature : Silylation proceeds optimally at room temperature to avoid side reactions like desilylation.
  • Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity but requires careful handling due to moisture sensitivity .

Q. Example Reaction Setup :

StepReagents/ConditionsTimeYield (%)
IodinationNIS, H2SO4, DCM24h~65
SilylationTMSCl, Et3N, THF48h~72

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Peaks for fluorine atoms at δ -110 to -120 ppm (ortho-F) and δ -95 to -105 ppm (para-F).
    • ¹H NMR : Trimethylsilane protons resonate at δ 0.2–0.4 ppm.
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 356.1 (calculated for C₉H₁₀F₂ISi).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .

Q. Common Pitfalls :

  • Moisture exposure can hydrolyze the silane group, leading to false NMR signals. Always work under anhydrous conditions .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer :

  • Stability : The compound is sensitive to moisture, light, and oxygen. The iodine substituent may undergo photodecomposition.
  • Storage :
    • Store at -20°C under inert gas (Ar/N₂) in amber glass vials.
    • Use molecular sieves (4Å) to absorb residual moisture .
  • Handling : Conduct reactions in a glovebox or under Schlenk-line conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of the trimethylsilane group influence reactivity in cross-coupling reactions?

Methodological Answer : The trimethylsilane group acts as both a directing group and a protective moiety:

  • Steric Effects : Bulky TMS groups hinder nucleophilic attack at the para position, favoring meta-substitution in electrophilic reactions .
  • Electronic Effects : The silane weakly donates electron density via σ(C-Si) bonds, activating the aryl ring for Suzuki-Miyaura couplings.

Case Study :
In Pd-catalyzed couplings, the TMS group stabilizes transition states by coordinating with the metal catalyst, as shown in DFT studies .

Q. How can researchers resolve contradictions in regioselectivity data across different reaction conditions?

Methodological Answer : Contradictions often arise from competing steric and electronic factors. Follow this workflow:

Control Experiments : Vary temperature, solvent polarity, and catalyst loading to isolate contributing factors.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to map reaction pathways and identify rate-determining steps .

Isotopic Labeling : Track substituent migration using ¹³C-labeled analogs to confirm mechanistic hypotheses .

Example :
A study showed that polar solvents (DMF) favor electronic control (meta-selectivity), while non-polar solvents (toluene) enhance steric effects (para-blocking) .

Q. What strategies optimize catalytic efficiency in trifluoromethylation reactions using this compound?

Methodological Answer : Leverage the iodine substituent as a leaving group for nucleophilic aromatic substitution (SNAr):

Fluoride Sources : Use CsF or TAS-F to generate reactive trifluoromethyl anions.

Catalyst Design : Employ Cu(I) or Pd(0) catalysts to facilitate CF₃ transfer .

Q. Critical Parameters :

  • Temperature : Reactions proceed efficiently at 60–80°C.
  • Solvent : DMSO enhances anion solubility but may compete as a nucleophile.

Q. How does the compound’s reactivity compare to analogous bromo- or chloro-substituted silanes?

Methodological Answer : The iodine atom’s lower electronegativity and weaker C-I bond make it more reactive in cross-couplings compared to Br/Cl analogs:

  • Bond Dissociation Energy (BDE) : C-I (~234 kJ/mol) < C-Br (~276 kJ/mol) < C-Cl (~339 kJ/mol).
  • Oxidative Addition : Pd(0) inserts more readily into C-I bonds, accelerating catalytic cycles .

Q. Comparative Reactivity :

Halogen (X)Suzuki Coupling Rate (k, s⁻¹)
I1.2 × 10⁻³
Br6.5 × 10⁻⁴
Cl2.1 × 10⁻⁴

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.